molecular formula C18H18Cl2N2O2 B6076319 1-(2,6-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine

1-(2,6-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B6076319
M. Wt: 365.2 g/mol
InChI Key: LTIJWYHGQUMTPW-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzoyl group and a methoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dichlorobenzoyl Group: The piperazine ring is then reacted with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the 1-(2,6-dichlorobenzoyl)piperazine intermediate.

    Attachment of the Methoxyphenyl Group: Finally, the intermediate is reacted with 2-methoxyphenylboronic acid under Suzuki coupling conditions (using a palladium catalyst) to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,6-Dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,6-Dichlorobenzoyl)-4-phenylpiperazine: Similar structure but lacks the methoxy group.

    1-(2,6-Dichlorobenzoyl)-4-(4-methoxyphenyl)piperazine: Similar structure with the methoxy group at a different position.

Uniqueness: 1-(2,6-Dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine is unique due to the specific positioning of the methoxy group, which can influence its binding affinity and selectivity towards certain molecular targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

(2,6-dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-24-16-8-3-2-7-15(16)21-9-11-22(12-10-21)18(23)17-13(19)5-4-6-14(17)20/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIJWYHGQUMTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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